

Introduction: Understanding the Versatility of n-Butyl Acrylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Butyl acrylate*

Cat. No.: B3431341

[Get Quote](#)

n-Butyl acrylate (n-BA) is a foundational acrylic ester monomer, a clear, colorless liquid with a characteristic fruity odor, that serves as a critical building block in the synthesis of a vast array of polymers and copolymers.^{[1][2]} It is formed by the acid-catalyzed esterification of acrylic acid with n-butanol.^{[3][4]} For researchers in materials science and drug development, a deep understanding of n-BA's fundamental properties is paramount. Its defining characteristic is its role as a "soft monomer," which is attributed to the low glass transition temperature (T_g) of its homopolymer, poly(**n-butyl acrylate**).^[5] This property is expertly leveraged to impart flexibility, toughness, adhesion, and low-temperature resilience to copolymers.^[6]

While its primary applications are in large-scale industries such as paints, coatings, adhesives, and textiles, the unique attributes of n-BA are increasingly being explored in specialized fields.^{[7][8][9]} In the biomedical and pharmaceutical sectors, for instance, copolymers incorporating **n-butyl acrylate** are being investigated for applications like medical adhesives and drug delivery systems, where modulating properties like flexibility and hydrophobicity is crucial.^{[10][11]} This guide provides a technical overview of **n-butyl acrylate**'s core properties, polymerization behavior, and handling protocols, offering field-proven insights for its effective and safe utilization in a research and development setting.

Physicochemical and Spectroscopic Properties

The utility of **n-butyl acrylate** in polymer design begins with its fundamental molecular and physical characteristics. Its chemical structure, featuring a reactive vinyl group and a four-

carbon ester chain, dictates its polymerization behavior and the ultimate properties of the resulting polymers.

Table 1: Core Physicochemical Properties of n-Butyl Acrylate

Property	Value	Source(s)
Chemical Formula	C ₇ H ₁₂ O ₂	[12]
Molecular Weight	128.17 g/mol	[1][13]
Appearance	Clear, colorless liquid	[1][7]
Odor	Sharp, characteristic fruity odor	[1]
Density	0.899 g/cm ³ at 20°C	[13][14]
Boiling Point	147-148 °C at 1013 hPa	[12][13]
Freezing/Melting Point	-64 °C	[12][13]
Flash Point	36-37 °C (closed cup)	[13][15]
Vapor Pressure	5 hPa at 22.2°C	[13]
Water Solubility	1.7 g/L at 20°C (Very slightly soluble)	[13][16]
Solubility in Organics	Miscible with most organic solvents (alcohols, ethers)	[9]
Refractive Index (n ₂₀ /D)	1.418 - 1.419	[17][18]
Homopolymer T _g	-45°C to -54°C	[5][6][19]

Polymerization: Harnessing Reactivity for Material Design

The cornerstone of n-**butyl acrylate**'s utility is the high reactivity of its carbon-carbon double bond, which allows it to readily undergo polymerization.[20] This process can be initiated through various mechanisms, with free-radical polymerization being the most common industrially.[8][21] For researchers requiring precise control over polymer architecture,

molecular weight, and low polydispersity, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are indispensable.[21][22][23]

The Critical Role of Inhibitors

Due to its high reactivity, **n-butyl acrylate** can polymerize spontaneously, a reaction favored by heat and light.[14][24] This uncontrolled polymerization is exothermic and can be explosive.[24][25] To ensure stability during transport and storage, commercial **n-butyl acrylate** is stabilized with an inhibitor. The most common inhibitor is the monomethyl ether of hydroquinone (MEHQ), typically at concentrations of 10-60 ppm.[2][26][27]

Causality Behind Storage Conditions: The efficacy of phenolic inhibitors like MEHQ is critically dependent on the presence of dissolved oxygen.[12][26][28] The inhibitor functions by reacting with and neutralizing radical species, but it is the interaction with oxygen that regenerates the inhibitor's active form, allowing it to quench further radicals. This is why **n-butyl acrylate** must always be stored under an air atmosphere, never under an inert gas like nitrogen or argon.[12][28] Depletion of oxygen will render the inhibitor ineffective, creating a significant safety hazard.[29]

Workflow: Safe Storage and Handling of n-Butyl Acrylate

The following diagram outlines the critical decision points and procedures for the safe storage and handling of inhibited **n-butyl acrylate** in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Workflow for safe storage and handling of **n-butyl acrylate**.

Analytical Characterization and Quality Specifications

Ensuring the purity and quality of the **n-butyl acrylate** monomer is a prerequisite for reproducible and successful polymerization experiments. The presence of impurities, such as water or residual acrylic acid, can interfere with the reaction kinetics and affect the final polymer properties.

Table 2: Typical Sales Specifications for **n-Butyl Acrylate**

Parameter	Limit	Typical ASTM Method
Purity	≥ 99.5%	Gas Chromatography
Color (APHA)	≤ 10	ASTM D1209
Water Content	≤ 0.05% (500 ppm)	ASTM E1064
Acidity (as Acrylic Acid)	≤ 0.009% (90 ppm)	ASTM D1613
Inhibitor (MEHQ)	10 - 20 ppm	ASTM D3125

Sources:[5][17][27][28]

Analytical Methodologies

- Gas Chromatography (GC): This is the primary method for determining the purity of **n-butyl acrylate**.^[27] A flame ionization detector (FID) is typically used for quantification.^[30]
- High-Performance Liquid Chromatography (HPLC): HPLC is also a suitable technique for analyzing **n-butyl acrylate** and can be particularly useful for separating it from non-volatile impurities or in complex mixtures.^{[18][31]} A method using a diode array detector (DAD) has been developed for the simultaneous determination of multiple acrylate compounds.^[31]
- Karl Fischer Titration (ASTM E1064): This is the standard method for accurately determining the water content in the monomer.^[28]

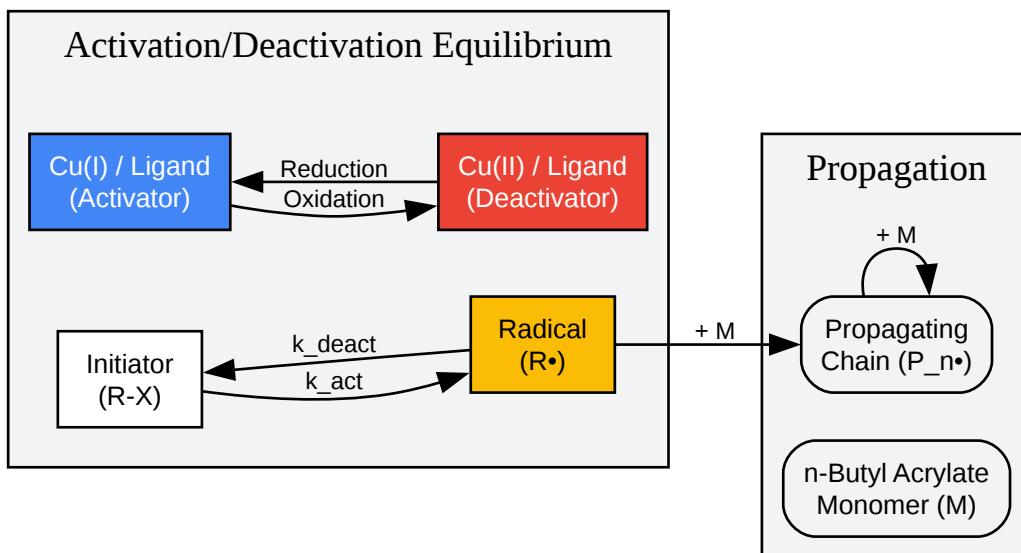
- Titration (ASTM D1613): A simple acid-base titration is used to quantify the acidity, which is typically expressed as the weight percent of acrylic acid.[27][28]

Experimental Protocol: Controlled Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low polydispersities (Mw/Mn).[21][22] The following is a representative protocol for the ATRP of **n-butyl acrylate**, adapted from established literature.[21][22]

Objective: To synthesize poly(**n-butyl acrylate**) with a predetermined molecular weight and low polydispersity.

Materials:


- **n-Butyl acrylate** (inhibitor removed by passing through a column of basic alumina)
- Copper(I) bromide (CuBr)
- 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)
- Methyl 2-bromopropionate (initiator)
- Benzene or Ethylene Carbonate (solvent, degassed)
- Argon or Nitrogen gas supply

Procedure:

- Catalyst Preparation: In a dried Schlenk flask equipped with a magnetic stir bar, add CuBr (1.74×10^{-3} mol) and dNbpy (3.48×10^{-3} mol).
- Deoxygenation: Seal the flask with a rubber septum and cycle between vacuum and argon three times to remove all oxygen. This step is critical as oxygen can terminate the polymerization.

- **Addition of Reagents:** Using degassed syringes, add the solvent (e.g., 10.0 mL Benzene), followed by the degassed **n-butyl acrylate** (10.0 mL; 6.98×10^{-2} mol).
- **Initiation:** Add the initiator, methyl 2-bromopropionate (0.194 mL; 1.74×10^{-3} mol), via syringe. The molar ratios of [Monomer]:[Initiator]:[CuBr]:[Ligand] are typically around 40:1:1:2.[22]
- **Polymerization:** Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).[22]
- **Monitoring:** The reaction progress can be monitored by taking aliquots at timed intervals and analyzing the monomer conversion by GC or NMR, and the molecular weight evolution by Gel Permeation Chromatography (GPC/SEC).
- **Termination:** Once the desired conversion is reached, the polymerization is halted by opening the flask to air and cooling it down. The oxygen in the air will oxidize the Cu(I) catalyst, terminating the reaction.
- **Purification:** The resulting polymer is typically purified by dissolving it in a suitable solvent (like THF) and precipitating it into a non-solvent (like cold methanol/water). This process is repeated to remove the catalyst and any unreacted monomer.

The following diagram illustrates the general mechanism of ATRP for n-butyl acrylate.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

Health and Safety Considerations

n-Butyl acrylate is classified as a hazardous substance and requires careful handling to mitigate risks.[26]

- Hazards:
 - Flammability: It is a flammable liquid and vapor, with a flash point of 36°C. Vapors can form explosive mixtures with air and may travel to an ignition source.[15][25]
 - Irritation: The liquid and vapor are irritating to the skin, eyes, and respiratory tract.[13][26]
 - Sensitization: May cause an allergic skin reaction (sensitization). Once sensitized, very low future exposures can cause itching and a skin rash.[13][25]
 - Inhalation: Harmful if inhaled, potentially causing symptoms like headache, dizziness, and nausea.[13][25]
- Personal Protective Equipment (PPE): When handling **n-butyl acrylate**, the following PPE is mandatory:
 - Chemical-resistant gloves (e.g., Nitrile rubber for exposures up to 8 hours).[26]
 - Safety goggles or a face shield to protect against splashes.[26]
 - Protective clothing or a lab coat to prevent skin contact.[26]
- First Aid:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[25]
 - Eye Contact: Flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if possible. Seek medical attention.[15][25]

- Inhalation: Move the person to fresh air. If breathing has stopped, begin artificial respiration.[25]
- Ingestion: Do NOT induce vomiting. Give one or two glasses of water to drink and seek immediate medical attention.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl Acrylate | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl Acrylate|Acrylic Ester Monomer for Research [benchchem.com]
- 3. Butyl acrylate - Wikipedia [en.wikipedia.org]
- 4. primaryinfo.com [primaryinfo.com]
- 5. gantrade.com [gantrade.com]
- 6. gantrade.com [gantrade.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. Properties and Applications of Butyl Acrylate Monomer - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Poly(methacrylic acid-co-butyl acrylate) Grafted onto Functionalized Carbon Nanotube Nanocomposites for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jamorin.com [jamorin.com]
- 13. arkema.com [arkema.com]
- 14. BUTYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. ICSC 0400 - BUTYL ACRYLATE [chemicalsafety.ilo.org]
- 16. static1.squarespace.com [static1.squarespace.com]

- 17. LG Chem On [lgchemon.com]
- 18. アクリル酸ブチル analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 19. polysciences.com [polysciences.com]
- 20. nbinno.com [nbinno.com]
- 21. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 25. nj.gov [nj.gov]
- 26. nbinno.com [nbinno.com]
- 27. arkema.com [arkema.com]
- 28. synthomer.com [synthomer.com]
- 29. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 30. osha.gov [osha.gov]
- 31. e3s-conferences.org [e3s-conferences.org]
- To cite this document: BenchChem. [Introduction: Understanding the Versatility of n-Butyl Acrylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3431341#fundamental-properties-of-n-butyl-acrylate-monomer>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com